molecular formula C12H13ClO2 B1662066 1-(4-Chlorophenyl)cyclopentanecarboxylic acid CAS No. 80789-69-1

1-(4-Chlorophenyl)cyclopentanecarboxylic acid

Cat. No. B1662066
CAS RN: 80789-69-1
M. Wt: 224.68 g/mol
InChI Key: QJNFJEMGWIQMJT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is a chemical compound that has been found to react with diorganotin (IV) oxide or dichloride to yield organotin (IV) complexes. These complexes have shown antitumor activities against various human cancer cell lines .


Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid is represented by the linear formula ClC6H4C5H8CO2H . It has a molecular weight of 224.68 . The InChI string is 1S/C12H13ClO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15) .


Chemical Reactions Analysis

1-(4-Chlorophenyl)cyclopentanecarboxylic acid reacts with diorganotin (IV) oxide or dichloride to yield organotin (IV) complexes . These complexes have shown antitumor activities against various human cancer cell lines .


Physical And Chemical Properties Analysis

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is a solid substance . It has a melting point of 162-164 °C . It is soluble in methanol .

Scientific Research Applications

Synthesis and Chemical Reactions

1-(4-Chlorophenyl)cyclopentanecarboxylic acid has been utilized in various synthetic chemical reactions. For instance, it's involved in the formation of 1,2-dioxanes using tris(2,4-pentanedionato)manganese(III) in acetic acid, leading to the production of 4-acetyl-3-methyl-1,2-dioxan-3-ol and other compounds (Nishino et al., 1991). Additionally, it's part of manganese(II and III)-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen, yielding various cyclic peroxides (Qian et al., 1992).

Supramolecular Chemistry

1-(4-Chlorophenyl)cyclopentanecarboxylic acid plays a role in supramolecular chemistry. Research has shown its involvement in the formation of supramolecular self-assembly organized by parallel and antiparallel hydrogen bonds in the racemic crystal structures of cyclopentane derivatives (Kălmăn et al., 2001). This aspect of its application contributes to the understanding of molecular interactions and crystallography.

Organic Synthesis

The compound is also used in the synthesis of various organic molecules. For example, it has been used in the synthesis of N-(4-chlorophenyl)-1-admantanecarboxamide, an important bifunctional pharmaceutical intermediate (You, 2007). Such syntheses are fundamental in the development of new pharmaceuticals and chemical intermediates.

Research in Material Science

In material science, 1-(4-Chlorophenyl)cyclopentanecarboxylic acid is used in the study of luminescent mono- and binuclear cyclometalated platinum(II) complexes. These complexes are significant for their potential applications in optoelectronic devices and luminescence-based sensors (Lai et al., 1999).

Medicinal Chemistry Applications

In the field of medicinal chemistry, the compound has been used for synthesizing organotin(IV) complexes containing 1-(4-chlorophenyl)-1-cyclopentanecarboxylato ligands. These complexes have been evaluated for their antititumor activities, showing potential in cancer treatment research (Shang et al., 2011).

Safety And Hazards

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

properties

IUPAC Name

1-(4-chlorophenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNFJEMGWIQMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230636
Record name 1-(4-Chlorophenyl)cyclopentanecarboxylic acid
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Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)cyclopentanecarboxylic acid

CAS RN

80789-69-1
Record name 1-(4-Chlorophenyl)cyclopentanecarboxylic acid
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Record name 1-(4-Chlorophenyl)cyclopentanecarboxylic acid
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Record name 80789-69-1
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Record name 1-(4-Chlorophenyl)cyclopentanecarboxylic acid
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Record name 1-(4-chlorophenyl)cyclopentanecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RL Hudkins, RB Mailman… - Journal of medicinal …, 1994 - ACS Publications
A series of novel 4-phenylpiperidinyl and (4-phenylpiperazinyl) alkyl 1-phenylcyclopentanecarboxylates was synthesized and evaluated for affinity at and 2 sites by inhibition of [3H]-(+)-…
Number of citations: 22 pubs.acs.org
DC Pryde, B Marron, CG West, S Reister, G Amato… - …, 2016 - pubs.rsc.org
A series of potent and selective carboxamide TRPA1 antagonists were identified by a high throughput screen. Structure–activity relationship studies around this series are described, …
Number of citations: 9 pubs.rsc.org

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